



Application Notes and Protocols for (+)Intermedine

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Compound of Interest		
Compound Name:	(+)-Intermedine	
Cat. No.:	B1669703	Get Quote

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I. Introduction

(+)-Intermedine is a pyrrolizidine alkaloid (PA) found in various plant species. As a member of the retronecine-type monoester PAs, it is a subject of toxicological and pharmacological research. Experimental studies have demonstrated its cytotoxic effects, particularly hepatotoxicity, through the induction of apoptosis via the mitochondrial pathway.[1][2] These application notes provide detailed protocols for the formulation of (+)-Intermedine for in vitro and in vivo experimental use, summarize its cytotoxic activity, and outline its mechanism of action.

II. Physicochemical Properties

Property	Value -	Reference
Molecular Formula	C15H25NO5	MedChemExpress
Molecular Weight	299.36 g/mol	MedChemExpress
Appearance	Solid	-
Storage (Solid)	-20°C for up to 3 years	MedChemExpress
Storage (In Solvent)	-80°C for up to 6 months; -20°C for up to 1 month	[3][4]



III. Quantitative Data: In Vitro Cytotoxicity

(+)-Intermedine has been shown to exhibit dose-dependent cytotoxicity in various cell lines. The half-maximal inhibitory concentration (IC₅₀) values after 24 hours of treatment are summarized below.

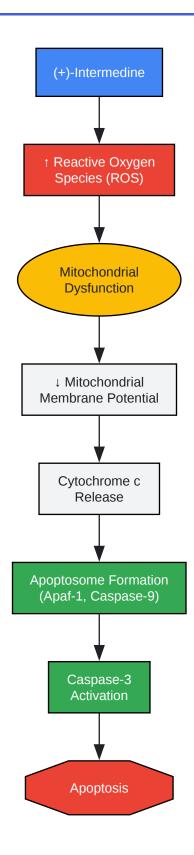
Cell Line	Cell Type	IC50 (μM)
Primary Mouse Hepatocytes	Normal Hepatocytes	165.13
HepD	Human Hepatocytes	239.39
H22	Mouse Hepatoma	161.82
HepG2	Human Hepatocellular Carcinoma	189.11

Data sourced from a study by Zhang et al. (2021) where cytotoxicity was assessed using a Cell Counting Kit-8 (CCK-8) assay.[5]

IV. Mechanism of Action: Mitochondrial Apoptosis Pathway

(+)-Intermedine induces cytotoxicity primarily through the intrinsic or mitochondrial pathway of apoptosis.[1][2] The proposed signaling cascade is initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death.





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Caption: Signaling pathway of **(+)-Intermedine**-induced apoptosis.



V. Experimental Protocols

A. Formulation of (+)-Intermedine for In Vitro Use

This protocol describes the preparation of a stock solution and working solutions of **(+)- Intermedine** for use in cell culture-based assays.

Materials:

- **(+)-Intermedine** (solid)
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes
- Sterile, DMSO-compatible syringe filters (0.22 μm, e.g., PTFE or nylon)[1][6]
- Pipettes and sterile tips

Protocol:

- Stock Solution Preparation (e.g., 100 mM):
 - 1. Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of **(+)-**Intermedine powder.
 - 2. Dissolve the powder in an appropriate volume of sterile DMSO to achieve the desired stock concentration. For example, to prepare a 100 mM stock solution, dissolve 29.94 mg of **(+)-Intermedine** in 1 mL of DMSO.
 - 3. Vortex thoroughly until the solid is completely dissolved.
 - 4. Sterile-filter the stock solution using a 0.22 μm DMSO-compatible syringe filter into a sterile microcentrifuge tube.[1][6] This step is crucial to prevent microbial contamination of cell cultures.
 - 5. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.



- 6. Store the aliquots at -20°C or -80°C.[3][4]
- Working Solution Preparation:
 - 1. Thaw a single aliquot of the stock solution at room temperature.
 - 2. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
 - 3. Ensure the final concentration of DMSO in the cell culture medium is low (typically \leq 0.5%) to avoid solvent-induced cytotoxicity.[7]
 - 4. Vortex the working solution gently before adding it to the cells.

B. Formulation of (+)-Intermedine for In Vivo Use

This protocol provides a method for preparing **(+)-Intermedine** for parenteral administration in animal models, using a formulation with sulfobutyl ether β -cyclodextrin (SBE- β -CD) to enhance solubility.

Materials:

- (+)-Intermedine (solid)
- DMSO
- SBE-β-CD
- Sterile saline (0.9% NaCl)
- Sterile, DMSO-compatible syringe filters (0.22 μm)
- Sterile vials

Protocol:

- Preparation of 20% (w/v) SBE-β-CD in Saline:
 - 1. Under sterile conditions, dissolve 2 g of SBE-β-CD in 10 mL of sterile 0.9% saline.[8]

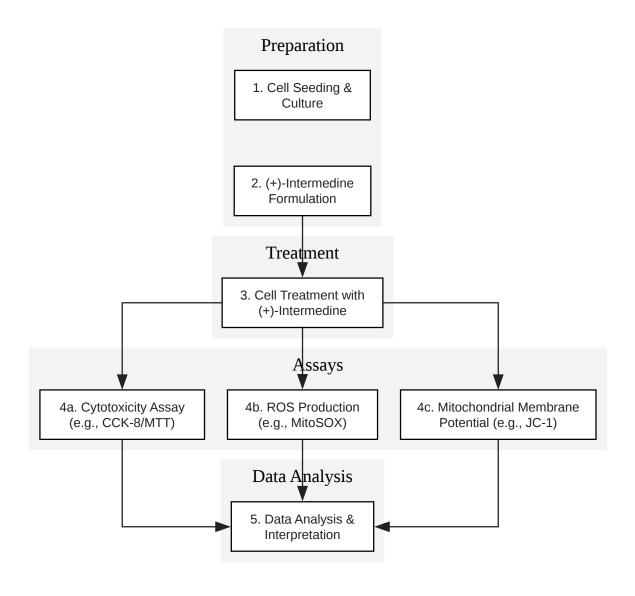


- 2. Vortex or sonicate until the SBE-β-CD is completely dissolved.
- 3. Sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.
- Formulation of (+)-Intermedine:
 - 1. First, dissolve the required amount of (+)-Intermedine in a minimal volume of DMSO.
 - 2. In a separate sterile tube, add the 20% SBE-β-CD in saline solution.
 - 3. While vortexing, slowly add the **(+)-Intermedine**/DMSO solution to the SBE-β-CD solution. A common final formulation might consist of 10% DMSO and 90% of the 20% SBE-β-CD in saline.[8][9]
 - 4. Ensure the final concentration of DMSO is kept as low as possible, ideally below 1%, to minimize potential toxicity.[10]
 - 5. The final solution should be clear. If precipitation occurs, adjustments to the formulation may be necessary.
 - 6. Draw the final formulation into a sterile syringe for administration.

C. Experimental Workflow for Assessing Cytotoxicity and Mechanism of Action

The following workflow outlines the key steps to investigate the effects of **(+)-Intermedine** in vitro.





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Caption: In vitro experimental workflow for (+)-Intermedine.

D. Protocol for JC-1 Mitochondrial Membrane Potential Assay

This assay is used to detect the decrease in mitochondrial membrane potential, a key event in **(+)-Intermedine**-induced apoptosis. In healthy cells, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm and fluoresces green.



Materials:

- JC-1 reagent
- Cells treated with (+)-Intermedine
- Positive control (e.g., FCCP or CCCP, 5-50 μM)[5]
- Negative control (vehicle-treated cells)
- Assay buffer
- Fluorescence microscope or plate reader

Protocol:

- Cell Treatment:
 - 1. Seed cells in a suitable format (e.g., 96-well plate, 6-well plate with coverslips).
 - 2. Treat cells with various concentrations of **(+)-Intermedine** for the desired time period. Include positive and negative controls.
- · JC-1 Staining:
 - 1. Prepare the JC-1 staining solution according to the manufacturer's instructions, typically at a final concentration of 1-10 μ M in cell culture medium or assay buffer.
 - 2. Remove the treatment medium from the cells and wash once with assay buffer.
 - Add the JC-1 staining solution to the cells.
 - 4. Incubate for 15-30 minutes at 37°C in the dark.[2][5]
- Analysis:
 - 1. After incubation, remove the staining solution and wash the cells with assay buffer.
 - 2. Analyze the cells immediately.



- 3. Fluorescence Microscopy: Observe the cells using filters for red (J-aggregates, Ex/Em ~540/590 nm) and green (JC-1 monomers, Ex/Em ~485/535 nm) fluorescence.[5]
- 4. Plate Reader/Flow Cytometry: Quantify the red and green fluorescence intensity. The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

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